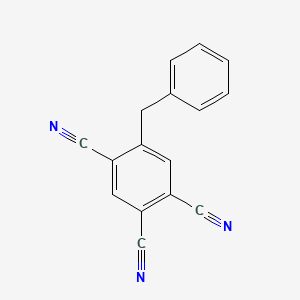
5-Benzylbenzene-1,2,4-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylbenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C16H9N3 It is a derivative of benzene, featuring three cyano groups (-CN) attached to the benzene ring at positions 1, 2, and 4, and a benzyl group (-C6H5CH2) attached to the benzene ring at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylbenzene-1,2,4-tricarbonitrile typically involves multi-step organic reactions. One common method is the reaction of benzyl chloride with benzene-1,2,4-tricarbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Benzylbenzene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.
Reduction: Benzylbenzene-1,2,4-triamine derivatives.
Substitution: Various substituted benzylbenzene derivatives depending on the nucleophile used.
科学的研究の応用
5-Benzylbenzene-1,2,4-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Benzylbenzene-1,2,4-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzene-1,2,4-tricarbonitrile: Lacks the benzyl group, making it less hydrophobic.
5-Methylbenzene-1,2,4-tricarbonitrile: Contains a methyl group instead of a benzyl group, affecting its reactivity and binding properties.
Uniqueness
5-Benzylbenzene-1,2,4-tricarbonitrile is unique due to the presence of the benzyl group, which enhances its hydrophobicity and binding affinity to certain targets. This makes it more versatile in applications where hydrophobic interactions play a crucial role.
特性
CAS番号 |
56888-48-3 |
|---|---|
分子式 |
C16H9N3 |
分子量 |
243.26 g/mol |
IUPAC名 |
5-benzylbenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C16H9N3/c17-9-14-8-16(11-19)15(10-18)7-13(14)6-12-4-2-1-3-5-12/h1-5,7-8H,6H2 |
InChIキー |
ZSPPZFIMMVXZHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















